![molecular formula C11H14BrNO3 B14181589 Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate CAS No. 854925-26-1](/img/structure/B14181589.png)
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to an ethyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine or N-bromosuccinimide in the presence of a radical initiator such as azobisisobutyronitrile. This step introduces the bromomethyl group to the phenyl ring.
Carbamoylation: The brominated intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and yields.
化学反応の分析
Types of Reactions
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include quinones and other oxidized phenyl derivatives.
Reduction: Products include primary amines.
科学的研究の応用
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Biological Studies: It is employed in studies involving enzyme inhibition and protein modification.
Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate involves its interaction with nucleophilic sites in biological molecules. The bromomethyl group acts as an electrophile, reacting with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways, depending on the target protein.
類似化合物との比較
Ethyl {[2-(bromomethyl)phenyl]methoxy}carbamate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl {[2-(chloromethyl)phenyl]methoxy}carbamate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Ethyl {[2-(hydroxymethyl)phenyl]methoxy}carbamate: Similar structure but with a hydroxymethyl group instead of a bromomethyl group.
Uniqueness
The presence of the bromomethyl group in this compound makes it more reactive towards nucleophiles compared to its chloro- or hydroxymethyl analogs. This reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.
特性
CAS番号 |
854925-26-1 |
|---|---|
分子式 |
C11H14BrNO3 |
分子量 |
288.14 g/mol |
IUPAC名 |
ethyl N-[[2-(bromomethyl)phenyl]methoxy]carbamate |
InChI |
InChI=1S/C11H14BrNO3/c1-2-15-11(14)13-16-8-10-6-4-3-5-9(10)7-12/h3-6H,2,7-8H2,1H3,(H,13,14) |
InChIキー |
LFQPWPOWVHRVIM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NOCC1=CC=CC=C1CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


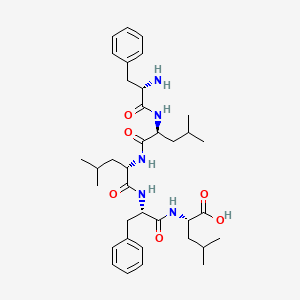
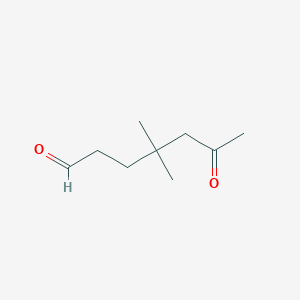
![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)


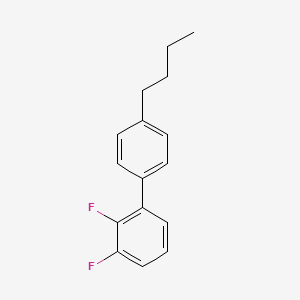
![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)

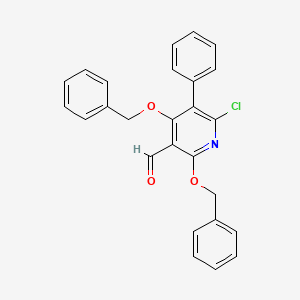

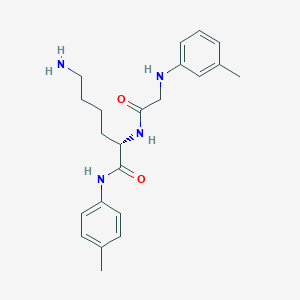
![9-Ethyl-3,6-bis[2-(pyridin-2-YL)ethenyl]-9H-carbazole](/img/structure/B14181592.png)
